molecular formula C11H19N3S B13480328 3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine

3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine

Cat. No.: B13480328
M. Wt: 225.36 g/mol
InChI Key: ZGGBOVXSOJOKKA-UHFFFAOYSA-N
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Description

3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a thiazole moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties .

Preparation Methods

The synthesis of 3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with thiazole-containing compounds. One common synthetic route includes the alkylation of piperidine with a thiazole derivative under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

The mechanism of action of 3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular signaling and metabolic processes .

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine

InChI

InChI=1S/C11H19N3S/c1-8-5-14(4-3-10(8)12)6-11-9(2)13-7-15-11/h7-8,10H,3-6,12H2,1-2H3

InChI Key

ZGGBOVXSOJOKKA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1N)CC2=C(N=CS2)C

Origin of Product

United States

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